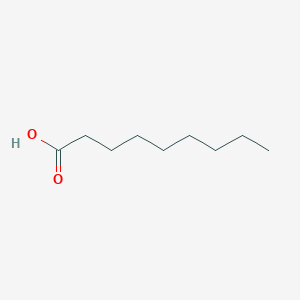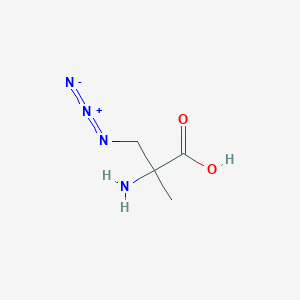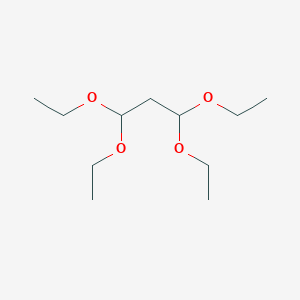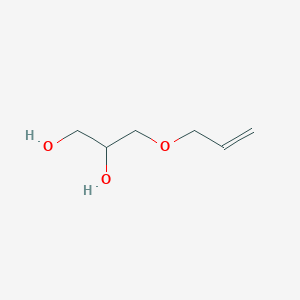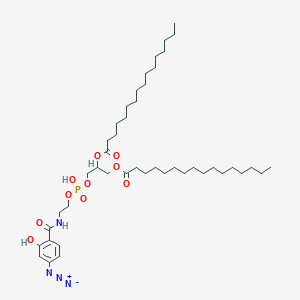![molecular formula C7H10O2 B054531 1-[(2R)-2,5-Dihydrofuran-2-yl]propan-2-one CAS No. 124031-52-3](/img/structure/B54531.png)
1-[(2R)-2,5-Dihydrofuran-2-yl]propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2R)-2,5-Dihydrofuran-2-yl]propan-2-one, commonly known as dihydrofuran-2-one, is a cyclic organic compound with a molecular formula of C6H8O2. It is widely used in the pharmaceutical industry as a building block for the synthesis of various drugs.
Mécanisme D'action
The mechanism of action of dihydrofuran-2-one varies depending on the specific drug it is used to synthesize. However, it is known to have a variety of pharmacological effects, including vasodilation, anti-inflammatory activity, and antifungal activity.
Effets Biochimiques Et Physiologiques
Dihydrofuran-2-one has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of angiotensin-converting enzyme (ACE), which is involved in regulating blood pressure. It has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. In addition, it has been shown to have antifungal activity against a variety of fungal species.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of dihydrofuran-2-one is its versatility as a building block for the synthesis of various drugs. It is also relatively easy to synthesize and is commercially available. However, one limitation is that it can be difficult to work with due to its high reactivity and potential for polymerization.
Orientations Futures
There are several potential future directions for research on dihydrofuran-2-one. One area of interest is its potential use in the treatment of Alzheimer's disease. Studies have shown that dihydrofuran-2-one derivatives have the ability to inhibit the aggregation of beta-amyloid, which is a hallmark of Alzheimer's disease. Another area of interest is its potential use as an antifungal agent. Further research is needed to determine the efficacy and safety of dihydrofuran-2-one derivatives for these and other potential therapeutic applications.
Méthodes De Synthèse
Dihydrofuran-2-one can be synthesized through a variety of methods, including the reaction of 2-butanone with acetic anhydride in the presence of a Lewis acid catalyst, such as zinc chloride or aluminum chloride. Another method involves the reaction of 1,4-dioxane with acetaldehyde in the presence of a base, such as sodium hydroxide. The resulting product is then oxidized with chromic acid to yield dihydrofuran-2-one.
Applications De Recherche Scientifique
Dihydrofuran-2-one has been extensively studied for its potential therapeutic applications. It is commonly used as a building block for the synthesis of various drugs, including antihypertensive agents, anti-inflammatory agents, and antifungal agents. It has also been studied for its potential use in the treatment of cancer and Alzheimer's disease.
Propriétés
Numéro CAS |
124031-52-3 |
|---|---|
Nom du produit |
1-[(2R)-2,5-Dihydrofuran-2-yl]propan-2-one |
Formule moléculaire |
C7H10O2 |
Poids moléculaire |
126.15 g/mol |
Nom IUPAC |
1-[(2R)-2,5-dihydrofuran-2-yl]propan-2-one |
InChI |
InChI=1S/C7H10O2/c1-6(8)5-7-3-2-4-9-7/h2-3,7H,4-5H2,1H3/t7-/m0/s1 |
Clé InChI |
AEJCBANCTMGQHU-ZETCQYMHSA-N |
SMILES isomérique |
CC(=O)C[C@@H]1C=CCO1 |
SMILES |
CC(=O)CC1C=CCO1 |
SMILES canonique |
CC(=O)CC1C=CCO1 |
Synonymes |
2-Propanone, 1-(2,5-dihydro-2-furanyl)-, (R)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



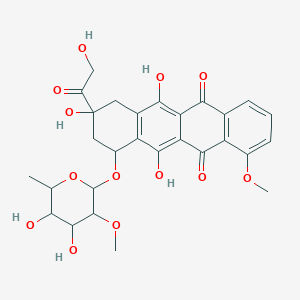
![Tetrazolo[1,5-a]quinoline-4-carbaldehyde](/img/structure/B54449.png)
![(3R,7aS)-7a-methyl-3-propan-2-yl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B54457.png)
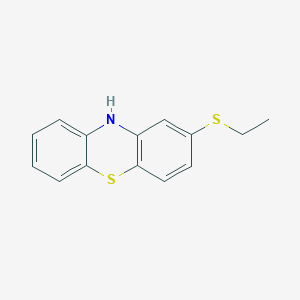
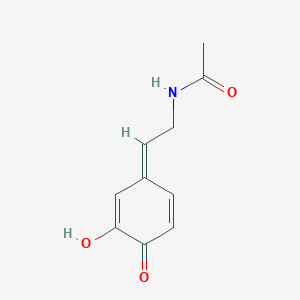
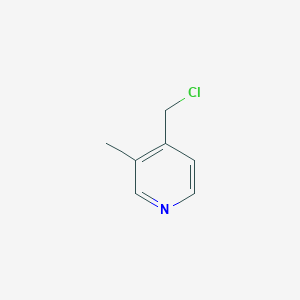
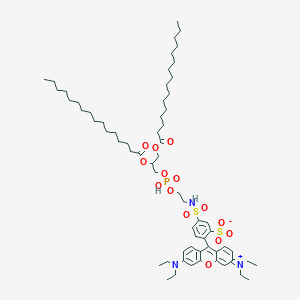
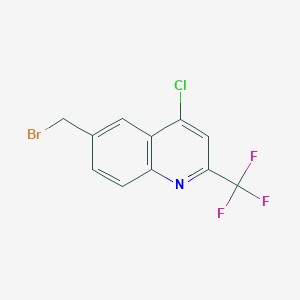
![Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-YL]acetate](/img/structure/B54469.png)
